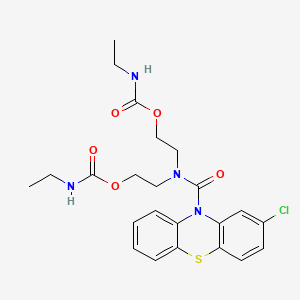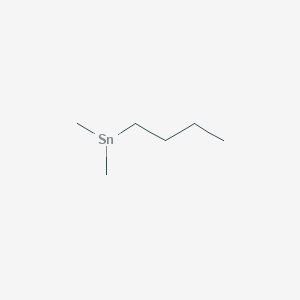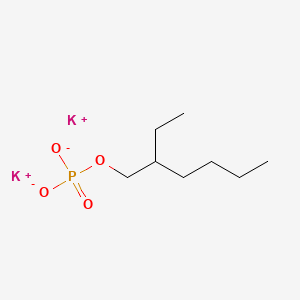
Dipotassium 2-ethylhexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-ethylhexyl phosphate: is an organophosphorus compound with the molecular formula C8H17K2O4P . It is a potassium salt of 2-ethylhexyl phosphate and is known for its applications in various industrial and scientific fields. This compound is characterized by its ability to act as a surfactant, emulsifier, and corrosion inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipotassium 2-ethylhexyl phosphate can be synthesized through the reaction of 2-ethylhexanol with phosphorus pentoxide . The reaction typically involves the following steps:
Reaction of 2-ethylhexanol with phosphorus pentoxide: This step produces di(2-ethylhexyl)phosphoric acid. [ 4 , \text{C}{17}\text{OH} + \text{P}{10} \rightarrow 2 , [(\text{C}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} ]
Neutralization with potassium hydroxide: The di(2-ethylhexyl)phosphoric acid is then neutralized with potassium hydroxide to form this compound. [ [(\text{C}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} + 2 , \text{KOH} \rightarrow \text{C}{17}\text{K}_2\text{O}_4\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled addition of reactants, temperature regulation, and purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Dipotassium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-ethylhexanol and phosphoric acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Depending on the substituent, various organophosphorus compounds can be formed.
Hydrolysis: Produces 2-ethylhexanol and phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
Dipotassium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the preparation of buffer solutions and as a stabilizer in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a corrosion inhibitor, lubricant additive, and in the extraction of metals such as uranium and rare earth elements
Mecanismo De Acción
The mechanism of action of dipotassium 2-ethylhexyl phosphate involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and disperse particles.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Metal Extraction: Acts as a chelating agent, binding to metal ions and facilitating their extraction from solutions.
Comparación Con Compuestos Similares
Dipotassium 2-ethylhexyl phosphate can be compared with other similar compounds such as:
Dipotassium phosphate (K2HPO4): Used as a buffering agent and in food additives.
Bis(2-ethylhexyl) phosphate: Similar in structure but used primarily as a plasticizer and in the extraction of metals
Uniqueness: this compound is unique due to its dual functionality as a surfactant and corrosion inhibitor, making it valuable in both industrial and scientific applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo different chemical reactions make it an important compound in both research and industry.
Propiedades
Número CAS |
68550-93-6 |
|---|---|
Fórmula molecular |
C8H17K2O4P |
Peso molecular |
286.39 g/mol |
Nombre IUPAC |
dipotassium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
MXDLSTFDVJKXGG-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |
Descripción física |
Water or Solvent Wet Solid; NKRA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



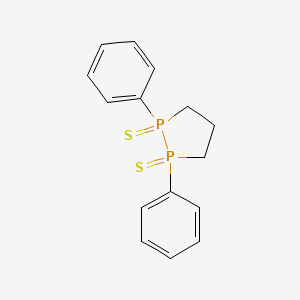
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
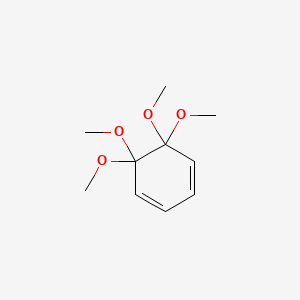
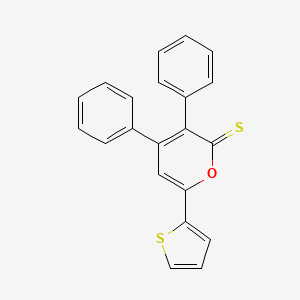

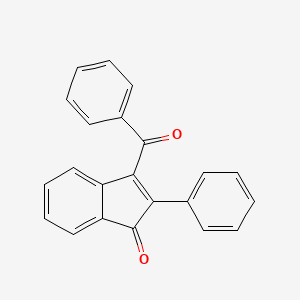
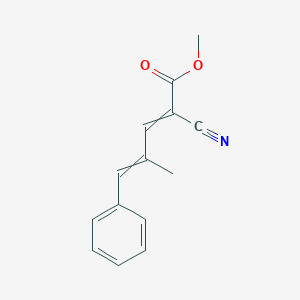
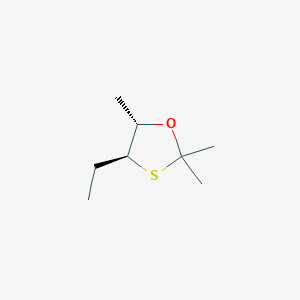
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
